Suspensoside B
Description
Properties
Molecular Formula |
C18H28O7 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-[(6S)-6-ethenyl-2,6-dimethylcyclohexen-1-yl]acetate |
InChI |
InChI=1S/C18H28O7/c1-4-18(3)7-5-6-10(2)11(18)8-13(20)25-17-16(23)15(22)14(21)12(9-19)24-17/h4,12,14-17,19,21-23H,1,5-9H2,2-3H3/t12-,14-,15+,16-,17+,18-/m1/s1 |
InChI Key |
MXCRQIIJWXVYNV-HMGSXCDBSA-N |
Isomeric SMILES |
CC1=C([C@](CCC1)(C)C=C)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C=C)CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
(6R)-beta-D-glucopyranosyl 2-(2,6-dimethyl-6-vinylcyclohex-1-enyl)acetate (6S)-beta-D-glucopyranosyl 2-(2,6-dimethyl-6-vinylcyclohex-1-enyl)acetate suspensoside A suspensoside B |
Origin of Product |
United States |
Q & A
Q. How can researchers systematically review literature on this compound’s pharmacological properties?
- Methodological Answer :
- Database Search : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound," "bioactivity," "mechanism").
- Inclusion/Exclusion Criteria : Filter studies by peer-reviewed status, model organism, and assay type.
- Critical Appraisal : Apply AMSTAR-2 or GRADE criteria to evaluate evidence quality .
Q. What ethical guidelines apply to preclinical studies involving this compound?
Q. Tables for Methodological Reference
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| HPLC-MS | Purity assessment, metabolite profiling | Column type, mobile phase, ionization |
| NMR Spectroscopy | Structural confirmation | Solvent, frequency (e.g., 600 MHz) |
| SPR | Binding affinity measurement | Ligand immobilization, flow rate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
